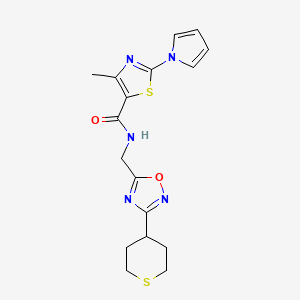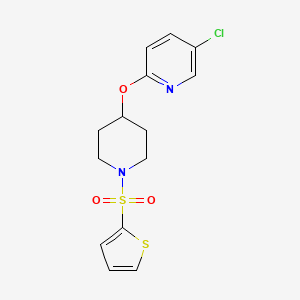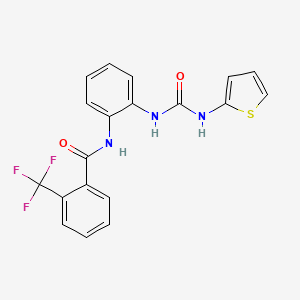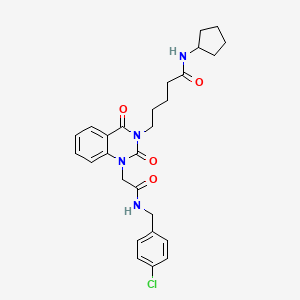![molecular formula C12H19NO3 B2833779 1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one CAS No. 2308316-14-3](/img/structure/B2833779.png)
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DA-8159 and has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields. In
Mécanisme D'action
The mechanism of action of DA-8159 involves its interaction with GABA receptors. GABA receptors are ionotropic receptors that are responsible for mediating the inhibitory effects of GABA in the brain. DA-8159 has been found to bind to a specific site on the GABA receptor, which results in an increase in the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DA-8159 are largely mediated by its interaction with GABA receptors. Studies have shown that DA-8159 can increase the inhibitory effects of GABA, which can lead to a range of effects such as sedation, anxiolysis, and anticonvulsant activity. DA-8159 has also been found to have anti-inflammatory effects, which may be mediated by its interaction with other receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DA-8159 in lab experiments is its specificity for GABA receptors. This makes it a valuable tool for studying the role of GABA receptors in various physiological and behavioral processes. However, one limitation of using DA-8159 is its relatively low potency compared to other GABA receptor modulators. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on DA-8159. One area of interest is the development of more potent analogs of DA-8159 that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the anti-inflammatory effects of DA-8159 and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of DA-8159 and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of DA-8159 involves several steps that require careful attention to detail. The first step involves the reaction of 2-methyl-3-butyn-2-ol with 1,3-dichloro-2-propanol to form a chlorohydrin intermediate. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane in the presence of a base to form the spirocyclic lactone. The final step involves the reaction of the spirocyclic lactone with propargylamine to form DA-8159.
Applications De Recherche Scientifique
DA-8159 has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields. One of the most promising applications of DA-8159 is in the field of neuroscience. Studies have shown that DA-8159 can modulate the activity of GABA receptors, which are important for regulating neuronal excitability. This makes DA-8159 a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
1-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-5-8-16-10-12(9-13)3-6-15-7-4-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMBBREVBHHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)
![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)


